molecular formula C27H31NO6 B11382944 ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate

ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate

Cat. No.: B11382944
M. Wt: 465.5 g/mol
InChI Key: UFHFDBJTWMTSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate involves multiple steps. One common method includes the reaction of o-methoxyacetophenone with triethylphosphonoacetate in the presence of lithium diisopropylamide in dry tetrahydrofuran. The mixture is refluxed and then purified by flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate is unique due to its combination of functional groups and complex structure, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 3-[3-[2-(2-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate

InChI

InChI=1S/C27H31NO6/c1-5-32-24(29)11-10-21-17(2)22-14-20-15-28(13-12-19-8-6-7-9-23(19)31-4)16-33-25(20)18(3)26(22)34-27(21)30/h6-9,14H,5,10-13,15-16H2,1-4H3

InChI Key

UFHFDBJTWMTSAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC=CC=C4OC)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.